In Vitro Inhibition of O-GlcNAcase by LY3372689: A Technical Overview
In Vitro Inhibition of O-GlcNAcase by LY3372689: A Technical Overview
This technical guide provides a comprehensive overview of the in vitro inhibition of O-GlcNAcase (OGA) by the novel inhibitor, LY3372689 (also known as ceperognastat). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Data Presentation
The inhibitory activity of LY3372689 on OGA has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative parameters reported in the literature.
Table 1: In Vitro Inhibition and Binding Affinity of LY3372689 against O-GlcNAcase
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.97 nM | OGA in vitro enzyme assay | [1] |
| KD | 0.18 nM | OGA kinetic assay (Surface Plasmon Resonance) | [1] |
| Half-life (from SPR) | 6.5 h | OGA kinetic assay (Surface Plasmon Resonance) | [1] |
Table 2: In Vivo and Clinical Pharmacodynamic Properties of LY3372689
| Parameter | Value | Assay Type | Species | Reference |
| Enzyme Occupancy (EO) | > 90% | PET Imaging | Rat | [2][3][4] |
| Enzyme Occupancy (EO) | > 90% at 24h post-highest dose | PET Imaging | Human | [3][5] |
| EC50 (from brain EO) | 0.1 ng/mL | PET Imaging | Human | [1] |
Signaling Pathway and Mechanism of Action
LY3372689 is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[6][7] In the context of neurodegenerative diseases like Alzheimer's, the tau protein is a key substrate for O-GlcNAcylation.[6][7] Increased O-GlcNAcylation of tau has been shown to be inversely correlated with its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles, a pathological hallmark of Alzheimer's disease.[7] By inhibiting OGA, LY3372689 increases the levels of O-GlcNAcylated tau, which is thought to stabilize the protein in a non-pathogenic form.[6]
Experimental Protocols
While the precise, proprietary protocols used by Eli Lilly for the characterization of LY3372689 are not publicly available, the following sections describe detailed, representative methodologies for the key in vitro experiments based on standard practices in the field.
OGA Enzymatic Assay for IC50 Determination
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against OGA using a fluorogenic substrate.
Objective: To determine the concentration of LY3372689 required to inhibit 50% of OGA enzymatic activity.
Materials:
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Recombinant human OGA enzyme
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Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide, 4-MUG)
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Assay Buffer (e.g., 50 mM MES, pH 6.5, 50 mM NaCl, 1 mM DTT)
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Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)
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LY3372689 stock solution in DMSO
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96-well black microplates
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Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
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Compound Preparation: Prepare a serial dilution of LY3372689 in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 0.01 nM to 1 µM). Include a vehicle control (DMSO) and a no-enzyme control.
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Enzyme and Substrate Preparation: Dilute the recombinant human OGA enzyme and the 4-MUG substrate to their final working concentrations in the assay buffer.
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Reaction Initiation: To each well of the 96-well plate, add the LY3372689 dilutions (or controls). Then, add the diluted OGA enzyme and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
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Substrate Addition: Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.
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Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
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Reaction Termination: Stop the reaction by adding the stop solution to each well. The basic pH of the stop solution enhances the fluorescence of the cleaved 4-methylumbelliferone product.
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Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader at the specified excitation and emission wavelengths.
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Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Plot the percentage of OGA inhibition versus the logarithm of the LY3372689 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for KD Determination
This protocol outlines the general procedure for determining the dissociation constant (KD) of an inhibitor for OGA using Surface Plasmon Resonance (SPR), which measures real-time binding kinetics.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD = kd/ka) of LY3372689 binding to OGA.
Materials:
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SPR instrument (e.g., Biacore)
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Sensor chip (e.g., CM5, which allows for amine coupling)
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Recombinant human OGA enzyme
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LY3372689 in a range of concentrations
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Running Buffer (e.g., HBS-EP+, pH 7.4)
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Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
Procedure:
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Sensor Chip Preparation and Ligand Immobilization:
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Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
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Inject the recombinant human OGA enzyme (the ligand) over the activated surface. The primary amines on the OGA will form covalent bonds with the activated surface.
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Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.
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A reference flow cell should be prepared in the same way but without the OGA enzyme to allow for background subtraction.
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Analyte Binding Analysis:
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Prepare a series of dilutions of LY3372689 (the analyte) in the running buffer.
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Inject the different concentrations of LY3372689 over both the OGA-immobilized and the reference flow cells at a constant flow rate. This is the association phase .
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After the injection of LY3372689, flow the running buffer over the sensor chip. This is the dissociation phase , where the dissociation of the inhibitor from the enzyme is monitored.
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Surface Regeneration (if necessary):
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If the inhibitor does not fully dissociate, a regeneration solution (e.g., a low pH buffer or high salt concentration) may be injected to remove any remaining bound analyte before the next injection. The stability of the immobilized OGA to the regeneration solution must be confirmed.
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Data Analysis:
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The SPR instrument records the change in the refractive index at the sensor surface in real-time, generating a sensorgram (response units vs. time).
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After subtracting the reference channel signal, the resulting sensorgrams are analyzed using the instrument's software.
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The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
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The dissociation constant (KD) is calculated as the ratio of the dissociation rate to the association rate (KD = kd/ka).
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References
- 1. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and biochemical strategies to explore the substrate recognition of O-GlcNAc cycling enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
